Cas no 878208-75-4 (4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- AKOS005638617
- 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one
- 4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one
- CHEMBL3552757
- BBL021081
- 878208-75-4
- STK893787
-
- インチ: InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15)
- InChIKey: PLMQLLKCHZBBGZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 203.105862047Da
- どういたいしつりょう: 203.105862047Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 67.2Ų
4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11037196-1g |
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one |
878208-75-4 | 97% | 1g |
$297 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628857-1g |
4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one |
878208-75-4 | 98% | 1g |
¥3746.00 | 2024-04-27 |
4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-oneに関する追加情報
4-(2-Aminoethyl)-5-Phenyl-1,2-Dihydro-3H-Pyrazol-3-One (CAS No. 878208-75-4): An Overview of Its Structure, Properties, and Applications
4-(2-Aminoethyl)-5-Phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 878208-75-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. In this comprehensive overview, we will delve into the structural characteristics, physicochemical properties, and potential applications of this compound.
The molecular structure of 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is characterized by a pyrazolone core with a phenyl substituent at the 5-position and an aminoethyl group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The aminoethyl group, in particular, provides opportunities for further derivatization and functionalization, making it a valuable scaffold for drug discovery and development.
In terms of physicochemical properties, 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits good solubility in polar solvents such as water and ethanol. This property is crucial for its use in various biological assays and formulations. Additionally, the compound has been reported to have a high melting point and moderate stability under standard laboratory conditions. These characteristics make it suitable for long-term storage and handling in research settings.
Recent studies have highlighted the potential therapeutic applications of 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytes. These findings suggest that it may have potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is in the field of neuroprotection. Preclinical studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to its ability to scavenge free radicals and modulate intracellular signaling pathways involved in cell survival. These findings open up new avenues for its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Beyond its biological activities, 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has also been explored as a lead compound for drug development. Researchers have synthesized various derivatives by modifying the aminoethyl group or introducing additional substituents on the phenyl ring. These modifications aim to enhance the compound's potency, selectivity, and pharmacokinetic properties. Some of these derivatives have shown improved efficacy in preclinical models of various diseases.
The synthesis of 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate hydrazine derivative with an acetylacetone derivative followed by cyclization to form the pyrazolone ring. The aminoethyl group can be introduced through subsequent alkylation or reductive amination steps. The ease of synthesis and scalability make this compound an attractive target for large-scale production.
In conclusion, 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 878208-75-4) is a versatile compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an excellent candidate for further exploration in various therapeutic areas. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its development as a novel therapeutic agent.
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